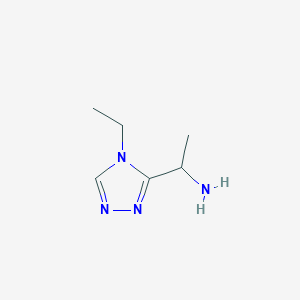

1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by an ethyl group attached to the triazole ring and an ethanamine group, making it a versatile molecule in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine typically involves the reaction of 4-ethyl-1,2,4-triazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The product is then purified using techniques such as distillation or crystallization to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

Substitution: The ethanamine group can undergo substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Halogens, nucleophiles; reactions are often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Aplicaciones Científicas De Investigación

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. Its unique structural features allow it to participate in various chemical reactions, making it valuable for designing new pharmaceuticals and agrochemicals.

| Application | Description |

|---|---|

| Building Block | Used in synthesizing pharmaceuticals and agrochemicals. |

| Reactivity | Engages in nucleophilic substitution and other organic reactions. |

Biology

In biological research, 1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine has been studied for its antimicrobial and antifungal properties. Preliminary studies indicate that it may inhibit the growth of various pathogens.

| Biological Activity | Target Pathogens | Mechanism of Action |

|---|---|---|

| Antimicrobial | Bacteria (e.g., ESKAPE) | Inhibits specific enzymes essential for bacterial survival. |

| Antifungal | Fungi (e.g., Candida spp.) | Disrupts cell wall synthesis or function through enzyme inhibition. |

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a drug candidate , particularly in developing enzyme inhibitors and receptor modulators. Its interactions with biological targets can lead to significant therapeutic effects.

| Potential Use | Target Enzymes/Receptors | Therapeutic Areas |

|---|---|---|

| Enzyme Inhibitors | Various metabolic enzymes | Antimicrobial therapies |

| Receptor Modulators | Neurotransmitter receptors | Neurological disorders (e.g., anxiety, depression) |

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against ESKAPE pathogens. Results indicated notable inhibition against strains such as Staphylococcus aureus and Klebsiella pneumoniae, suggesting its potential as an antimicrobial agent.

Case Study 2: Neuropharmacological Effects

Research focused on the interaction of this compound with trace amine-associated receptor 1 (TAAR1). The findings highlighted its ability to modulate receptor activity, offering insights into its potential use in treating mood disorders.

Mecanismo De Acción

The mechanism of action of 1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In receptor-mediated processes, the compound can act as an agonist or antagonist, modulating the receptor’s function and influencing cellular responses.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethanamine

- 1-(4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)ethanamine

- 2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethanamine

Uniqueness

1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine is unique due to its specific ethyl substitution on the triazole ring, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Actividad Biológica

1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine is a triazole derivative that has garnered attention for its potential biological activities. This compound is being investigated for its roles in various biochemical processes, particularly as an enzyme inhibitor and in antimicrobial applications. The following sections provide a detailed overview of the compound's biological activity, including its mechanisms of action, cellular effects, and research findings.

- Molecular Formula : C₆H₁₂N₄

- Molecular Weight : 176.65 g/mol

- CAS Number : 1301739-71-8

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. This compound has been shown to act as an enzyme inhibitor , modulating various biochemical pathways by binding to the active sites of enzymes, thus altering their activity. Additionally, it may function as a receptor modulator, influencing cellular responses through agonistic or antagonistic actions on specific receptors.

Biochemical Interactions

Research indicates that this compound can significantly affect cellular processes by:

- Influencing Cell Signaling Pathways : It may interact with key signaling molecules, thereby altering downstream effects on gene expression and cellular metabolism.

- Modulating Cytokine Release : Studies have evaluated its impact on cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs), suggesting potential anti-inflammatory properties .

Antimicrobial Activity

This compound has shown promise in antimicrobial research:

- Inhibition of Pathogens : It has been tested against various bacterial strains, including those classified under the ESKAPE pathogens. The compound demonstrated variable potency against Gram-positive and Gram-negative bacteria .

| Pathogen | Activity | Comments |

|---|---|---|

| Staphylococcus aureus | Moderate Inhibition | Effective against drug-sensitive strains |

| Escherichia coli | Variable Activity | Potency varies with structural modifications |

| Pseudomonas aeruginosa | Limited Activity | Notably less effective compared to other strains |

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of this compound:

- In Vitro Studies : In vitro experiments have assessed its antioxidant capacity alongside antibacterial and antifungal properties. These studies indicate that the triazole ring contributes to the biological activity observed in related compounds .

- Toxicity Assessments : Toxicity evaluations in PBMC cultures revealed that derivatives of this compound exhibited low toxicity at concentrations up to 100 µg/mL, maintaining cell viability comparable to controls .

- Comparative Analysis with Other Derivatives : Research comparing this compound with other triazole derivatives suggests that structural variations significantly influence biological activity. For instance, compounds with additional substituents demonstrated enhanced anti-tuberculosis activity .

Propiedades

IUPAC Name |

1-(4-ethyl-1,2,4-triazol-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-3-10-4-8-9-6(10)5(2)7/h4-5H,3,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFABFCRGKQFAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=C1C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.